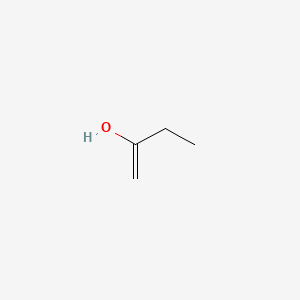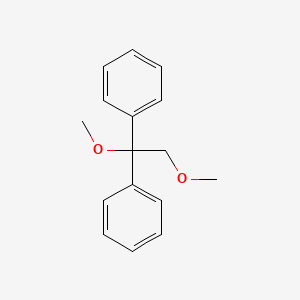
2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid typically involves the protection of the amine group in piperazine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The Boc group can be removed under oxidative conditions.
Reduction: Reduction reactions can target the piperazine ring or other functional groups.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride is often used for the reduction of amide derivatives to alcohols.
Substitution: The Boc group can be selectively cleaved using aluminum chloride or trimethylsilyl iodide followed by methanolysis.
Major Products Formed
The major products formed from these reactions include the deprotected amine, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid involves the interaction of the Boc-protected amine with specific molecular targets. The Boc group provides steric protection, preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another Boc-protected compound used as a semi-flexible linker in PROTAC development.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and other organic synthesis applications.
Uniqueness
2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid is unique due to its specific structure, which combines the Boc-protected amine with an isopropyl-substituted piperazine ring. This combination provides distinct steric and electronic properties, making it suitable for specialized applications in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)11-8-15(9-12(17)18)6-7-16(11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,18) |
Clé InChI |
UJWGRAUJANJVIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CN(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


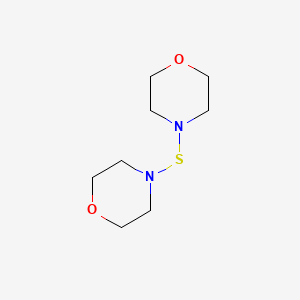

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
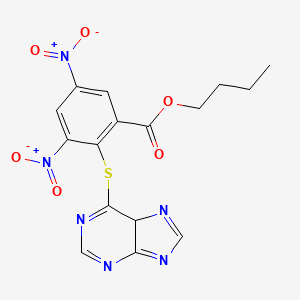
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
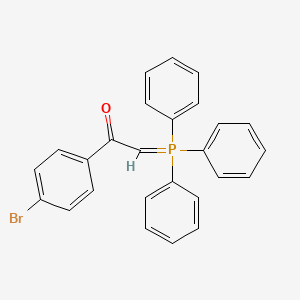
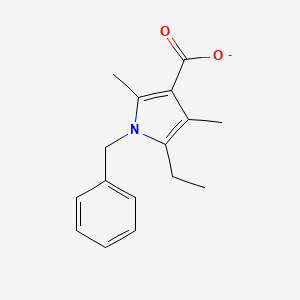
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)

